2-(Isobutylthio)-1-(o-tolyl)ethan-1-one

Description

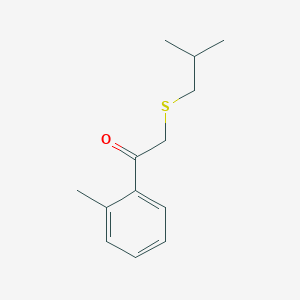

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one is an organic compound characterized by the presence of an isobutylthio group attached to a tolyl ethanone structure

Properties

Molecular Formula |

C13H18OS |

|---|---|

Molecular Weight |

222.35 g/mol |

IUPAC Name |

1-(2-methylphenyl)-2-(2-methylpropylsulfanyl)ethanone |

InChI |

InChI=1S/C13H18OS/c1-10(2)8-15-9-13(14)12-7-5-4-6-11(12)3/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

TXBPWFVERASBTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CSCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with isobutylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The isobutylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(Isobutylthio)-1-(p-tolyl)ethan-1-one: Similar structure but with a para-tolyl group.

2-(Isobutylthio)-1-(m-tolyl)ethan-1-one: Similar structure but with a meta-tolyl group.

Uniqueness

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one is unique due to its ortho-tolyl group, which can influence its chemical reactivity and interactions compared to its para and meta counterparts. This uniqueness can lead to different applications and properties in various fields.

Biological Activity

2-(Isobutylthio)-1-(o-tolyl)ethan-1-one is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one

- Molecular Formula : C13H18OS

- Molecular Weight : 222.35 g/mol

Research indicates that 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one may exhibit several biological activities, particularly in the context of cancer biology and immunology. Notable mechanisms include:

- Modulation of Immune Response : The compound has been observed to skew polarization towards tumor-promoting M2 macrophages, which can inhibit the immune response against tumors. This is supported by studies indicating that such compounds can regulate Treg and MDSC activation, contributing to local immunosuppression in tumor microenvironments .

- Impact on Cytokine Production : It may down-regulate cytokines such as IFN-γ, TNF-α, IL-12, and IL-2 in immune cells. This impairment can hinder the ability of immune cells to induce apoptosis in tumor cells, thereby facilitating tumor progression .

Biological Activity Studies

A review of literature reveals various studies that highlight the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study 1: Tumor Microenvironment Modulation

In a study examining the effects of various thioether compounds on tumor-associated macrophages, 2-(Isobutylthio)-1-(o-tolyl)ethan-1-one was found to significantly increase the M2 macrophage population in vitro. This shift was associated with decreased production of pro-inflammatory cytokines and enhanced tumor cell survival.

Case Study 2: In Vivo Tumor Growth Inhibition

An animal model study demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. The mechanism was attributed to its ability to alter the immune landscape within the tumor microenvironment, promoting a more favorable condition for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.